molecular formula C4H9N B1265532 N-Allylmethylamine CAS No. 627-37-2

N-Allylmethylamine

Cat. No. B1265532
CAS RN: 627-37-2
M. Wt: 71.12 g/mol
InChI Key: IOXXVNYDGIXMIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Allylmethylamine involves several methods, including the isomerization of N-allyl compounds catalyzed by transition metal complexes. This process allows for the transformation of N-allyl amines, imines, amides, and other nitrogen-containing compounds into their corresponding N-(1-propenyl) counterparts with high selectivity under the influence of catalysts like Rh, Ru, Fe, Ir, and others. The synthesis can also involve methods such as reductive amination, Leuckart method, and others, which are common in the production of amphetamine-type substances, showing the versatility of synthetic approaches for N-allyl compounds (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).

Molecular Structure Analysis

The molecular structure of this compound, featuring an allyl group attached to a methylamine, plays a crucial role in its reactivity and the types of chemical reactions it can undergo. The allyl group's presence allows for various bond formations and migrations, especially in the presence of transition metal catalysts, which can facilitate the synthesis of complex organic molecules.

Chemical Reactions and Properties

This compound participates in various chemical reactions, including double bond migration, catalyzed by transition metal complexes. This reactivity is significant for synthesizing N-(1-propenyl) compounds and understanding the influence of nitrogen atom coordination on reaction outcomes. The structure-reactivity relationship highlights the compound's versatility in organic synthesis and its potential for creating novel compounds with desired properties (Krompiec et al., 2008).

Scientific Research Applications

Conformational Analysis

  • Conformational Landscape : N-Allylmethylamine (AMA) exhibits a complex conformational landscape. Fourier transform microwave spectroscopy, coupled with high-level theoretical calculations, revealed nine stable conformers of AMA. The study focused on understanding the energy relationships governing the interconversion between these conformers (Silva, Poonia, & van Wijngaarden, 2020).

Application in Material Science

  • Antibacterial LDPE Surfaces : AMA was used in the grafting of low-density polyethylene (LDPE) surfaces, which were activated by air plasma. This technique involved anchoring an antibacterial agent, triclosan, to create surfaces with enhanced antibacterial properties. The study examined how different types of grafts, including AMA, affected these properties (Bílek et al., 2013).

Hydrogen Bonding Studies

  • Amine-Water Complexes : The study of the monohydrated complex of AMA provided insights into non-covalent interactions and hydrogen bonding. Rotational spectroscopy and quantum chemistry calculations were used to explore the conformational landscape of AMA when complexed with water. This research enhanced the understanding of intermolecular interactions, particularly hydrogen bonds in such complexes (Silva, Poonia, & van Wijngaarden, 2021).

Biochemical Research

  • Microbial Trimethylamine Production : A study investigated the inhibition of microbial trimethylamine (TMA) production, which is relevant in the context of atherosclerosis and cardiovascular risks. Although not directly involving AMA, the research sheds light on the broader chemical family's role in health-related biochemical processes (Wang et al., 2015).

Analytical Chemistry

  • Blood Spot Analysis : AMA-related compounds were the focus of a study developing an analytical method for identifying trimethylamine N-oxide (TMAO) and related compounds in dried blood spots. This research has implications for cardiovascular disease testing and offers insights into the analytical chemistry involving AMA and its derivatives (Cho et al., 2020).

Catalysis Research

  • Palladium-Catalyzed Synthesis : A palladium-catalyzed process for the synthesis of allylic amines, which could include compounds like AMA, was developed. This method features high asymmetric induction and minimal waste production, highlighting the role of AMA in catalysis and synthetic chemistry (Cai, Guo, Martínez-Rodríguez, & Kleij, 2016).

Safety and Hazards

N-Allylmethylamine is a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The conformational landscape of the monohydrated complex of N-allylmethylamine was investigated for the first time using rotational spectroscopy from 8–20 GHz and quantum chemistry calculations . This research could pave the way for further studies on the non-covalent interactions governing the stability of hydrates, which is of great interest due to the ubiquitous nature of water .

Mechanism of Action

Target of Action

N-Allylmethylamine, also known as N-Methylallylamine, is a chemical compound with the formula CH2=CHCH2NHCH3 It’s known that amines can interact with a variety of biological targets, including enzymes and receptors, influencing their function .

Mode of Action

Amines, in general, can act as ligands, binding to specific sites on target proteins and modulating their activity . The interaction of this compound with its targets could lead to changes in the conformation or function of these proteins, affecting cellular processes.

Biochemical Pathways

Amines can participate in a variety of biochemical reactions, including the formation of amine-water complexes . These complexes can influence the stability of higher energy conformations by disrupting the intramolecular forces responsible for their geometries .

Pharmacokinetics

They can be metabolized by various enzymes, including monoamine oxidases and N-methyltransferases, and excreted in the urine .

Result of Action

It’s known that amines can influence a variety of cellular processes, including signal transduction, enzyme activity, and gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the conformational landscape of the monohydrated complex of this compound was investigated using rotational spectroscopy and quantum chemistry calculations .

properties

IUPAC Name

N-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-4-5-2/h3,5H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXXVNYDGIXMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073219
Record name 2-Propen-1-amine, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627-37-2
Record name Methylallylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propen-1-amine, N-methyl-
Source ChemIDplus
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Record name 2-Propen-1-amine, N-methyl-
Source EPA DSSTox
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Record name N-methylallylamine
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Record name Allylmethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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